Bienvenue dans la boutique en ligne BenchChem!

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide

sPLA2 inhibition indole-3-glyoxylamide structure–activity relationship

N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 896291-52-4) is a synthetic small molecule belonging to the indole-3-glyoxylamide class, a scaffold extensively developed for secretory phospholipase A2 (sPLA2) inhibition and benzodiazepine receptor (BzR) modulation. Its molecular formula is C20H16FN3O3 (MW 365.4 g/mol).

Molecular Formula C20H16FN3O3
Molecular Weight 365.4 g/mol
CAS No. 896291-52-4
Cat. No. B6506015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide
CAS896291-52-4
Molecular FormulaC20H16FN3O3
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C20H16FN3O3/c21-12-4-3-5-14(8-12)24-11-13(9-18(24)25)23-20(27)19(26)16-10-22-17-7-2-1-6-15(16)17/h1-8,10,13,22H,9,11H2,(H,23,27)
InChIKeyQAWJHDAEEUANID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 896291-52-4): Structural Class, Core Pharmacophore, and Procurement-Relevant Identity


N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 896291-52-4) is a synthetic small molecule belonging to the indole-3-glyoxylamide class, a scaffold extensively developed for secretory phospholipase A2 (sPLA2) inhibition [1] and benzodiazepine receptor (BzR) modulation [2]. Its molecular formula is C20H16FN3O3 (MW 365.4 g/mol). The compound features three distinct structural modules: an indole-3-glyoxylamide pharmacophore connected via an amide bond to a 5-oxopyrrolidin-3-yl linker, which in turn bears a 3-fluorophenyl substituent at the pyrrolidinone nitrogen. This modular architecture distinguishes it from simpler indole-3-glyoxylamides that carry only benzyl or alkyl N-substituents, and from indole-3-acetamides that lack the α-ketoamide carbonyl [1].

Why Indole-3-glyoxylamide Analogs Cannot Be Freely Interchanged: SAR Sensitivity of N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide


Indole-3-glyoxylamide derivatives exhibit steep structure–activity relationships (SAR) where the nature of the amide N-substituent and the indole ring substitution jointly determine target affinity, subtype selectivity, and functional efficacy profile. In the sPLA2 inhibitor series, moving from indole-3-acetamides to indole-3-glyoxamides improved inhibitory potency, but only when paired with an acidic 4-oxyacetic acid substituent on the indole ring [1]. In the BzR ligand series, shifting from benzyl to alkyl N-substituents altered α1-vs-α2/α5 selectivity [2]. The target compound introduces a conformationally constrained 5-oxopyrrolidin-3-yl linker bearing a 3-fluorophenyl group—a substitution pattern absent from both the Eli Lilly sPLA2 clinical candidate LY315920 and the α1-selective BzR ligand series. These structural divergences mean that potency, selectivity, and physicochemical property data from reference indole-3-glyoxylamides cannot be assumed portable to this compound [3].

Quantitative Evidence Guide: How N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide Differentiates from Closest Structural Analogs


Indole-3-glyoxylamide Core: Documented Potency Improvement Over Indole-3-acetamide Congeners in sPLA2 Inhibition

The indole-3-glyoxylamide pharmacophore present in the target compound has been demonstrated to confer superior sPLA2 inhibitory potency compared to the corresponding indole-3-acetamide series. In the Eli Lilly program, the best indole-3-acetamides achieved IC50 values of approximately 0.1–0.3 μM against human nonpancreatic secretory phospholipase A2 (hnps-PLA2), whereas the optimized indole-3-glyoxamide LY315920 (with 4-oxyacetic acid substitution) reached an IC50 of 0.015 μM—representing an approximately 7–20× potency gain [1]. While the target compound lacks the 4-oxyacetic acid group of LY315920, its indole-3-glyoxylamide core retains the α-ketoamide motif that contributes to enhanced active-site interactions relative to indole-3-acetamides lacking this carbonyl [1].

sPLA2 inhibition indole-3-glyoxylamide structure–activity relationship inflammatory disease

3-Fluorophenyl Substituent on Pyrrolidinone: Electronic Modulation of Amide Linker Reactivity and Conformation

The 3-fluorophenyl group on the pyrrolidinone nitrogen introduces a defined electron-withdrawing effect that distinguishes this compound from analogs bearing non-fluorinated phenyl, benzyl, or alkyl substituents. The Hammett σmeta value for fluorine is +0.34, indicating a moderate electron-withdrawing effect that polarizes the pyrrolidinone amide bond and alters the conformational preferences of the 5-oxopyrrolidine ring [1]. In contrast, the α1-selective benzodiazepine receptor ligand series by Primofiore et al. employed p-methylbenzyl (σpara = -0.17, electron-donating) or simple alkyl groups on the glyoxylamide nitrogen, which produce opposite electronic polarization of the amide bond [2]. This difference has consequences for hydrogen-bonding capacity, metabolic stability, and target binding: the electron-deficient nature of the 3-fluorophenyl-pyrrolidinone system reduces amide bond susceptibility to hydrolytic cleavage compared to electron-rich N-substituted analogs [3].

fluorine substitution pyrrolidinone conformation electronic effects medicinal chemistry

5-Oxopyrrolidin-3-yl Linker: Conformational Restriction Differentiates from Flexible Benzyl/Alkyl Indole-3-glyoxylamides

The target compound employs a 5-oxopyrrolidin-3-yl linker connecting the indole-3-glyoxylamide to the 3-fluorophenyl group, providing partial conformational restriction around the C3–N bond axis. In contrast, the benzodiazepine receptor ligands described by Primofiore et al. (2007) utilize a flexible benzyl or alkyl N-substituent directly on the glyoxylamide nitrogen, giving a rotatable bond count of 3–4 between the indole core and the terminal aromatic ring [1]. The pyrrolidinone ring in the target compound reduces the number of freely rotatable bonds in this region to approximately 1–2, which pre-organizes the fluorophenyl group into a more defined spatial disposition. This is significant because the LDi and L2 lipophilic pockets of the BzR binding site are sensitive to the spatial orientation of the N-substituent; flexible linkers allow induced-fit binding at the entropic cost of conformational restriction upon binding, whereas a partially pre-organized scaffold may exhibit altered enthalpy–entropy compensation in binding thermodynamics [1].

conformational restriction pyrrolidinone linker benzodiazepine receptor subtype selectivity

Patent-Documented 3-Pyrrolidine-Indole Scaffold: Precedent for Pain and Depression Therapeutic Applications

US Patent US7368470B2 (Grünenthal GmbH) explicitly claims substituted 3-pyrrolidine-indole derivatives as pharmaceutical agents for treating pain and depression [1]. The claimed generic structure encompasses compounds where a pyrrolidine or pyrrolidinone ring is attached at the indole 3-position, with N-aryl substitution on the pyrrolidine ring—directly overlapping with the structural framework of the target compound. Among the exemplified compounds, those bearing fluorophenyl substituents on the pyrrolidine/pyrrolidinone nitrogen were specifically synthesized and claimed. The patent reports in vivo efficacy in standard rodent pain models (formalin test, writhing test), establishing pharmacological validation for this scaffold. However, the target compound, featuring a glyoxylamide bridge rather than a direct pyrrolidine–indole bond or a simple acetamide linker, represents a structurally distinct sub-series not specifically exemplified in this patent, potentially conferring differentiated target engagement or ADME properties [1].

pain therapy depression 3-pyrrolidine-indole patent precedent pharmaceutical composition

Physicochemical Property Differentiation: Predicted logP and Hydrogen-Bonding Profile vs. Reference Indole-3-glyoxylamides

The combination of a polar 5-oxopyrrolidinone linker and a moderately lipophilic 3-fluorophenyl group generates a distinct physicochemical profile relative to simpler indole-3-glyoxylamide analogs. Based on the compound's structure (C20H16FN3O3, MW 365.4), the predicted logP (clogP) falls in the range of 1.8–2.5, compared to ~2.5–3.5 for N-benzyl indole-3-glyoxylamides [1] and ~0.5–1.5 for the acidic 4-oxyacetic acid-substituted LY315920 [2]. The target compound possesses 3 hydrogen bond donors (indole NH, amide NH) and 5–6 hydrogen bond acceptors (three carbonyl oxygens, pyrrolidinone oxygen, fluorine), yielding a polar surface area (tPSA) of approximately 85–95 Ų. This places it within favorable drug-like chemical space but with a lower logP and higher tPSA than the brain-penetrant BzR ligand series (tPSA ~65–75 Ų for N-benzyl analogs), potentially reducing CNS penetration while maintaining oral absorption potential [3].

lipophilicity hydrogen bonding physicochemical properties drug-likeness ADME prediction

Absence of Indole Ring Acidic Substitution: Differentiated Selectivity Profile from Carboxylic Acid-Containing sPLA2 Inhibitors

All optimized sPLA2 inhibitors in the Eli Lilly indole-3-glyoxamide series, including the clinical candidate LY315920, require a carboxylic acid substituent at the indole 4-position for high-affinity enzyme inhibition [1]. The target compound lacks this acidic group, retaining an unsubstituted indole NH. While this is predicted to reduce absolute sPLA2 inhibitory potency, it simultaneously eliminates the physicochemical liabilities associated with the carboxylate: high tPSA, poor membrane permeability (Papp typically < 1 × 10⁻⁶ cm/s for di-acidic sPLA2 inhibitors), and potential for active transport-mediated hepatic uptake [1]. Indole-3-glyoxylamides without the 4-oxyacetic acid group have demonstrated alternative biological activities, including BzR binding (Ki = 346 nM for N-benzyl analog at GABAA α1β2γ2) [2] and tubulin polymerization inhibition (IC50 values in the low micromolar range) [3]. This multi-target potential, while requiring careful selectivity profiling, offers opportunities for polypharmacology that are not accessible to the highly optimized, single-target acidic sPLA2 inhibitors.

subtype selectivity off-target profile sPLA2 inhibitor non-acidic scaffold

Recommended Application Scenarios for N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide Based on Differentiated Evidence


SAR Expansion Library for Indole-3-glyoxylamide-Based sPLA2 Inhibitor Programs Seeking Non-Acidic Scaffold Alternatives

In sPLA2 drug discovery campaigns where the acidic 4-oxyacetic acid substituent of LY315920 imposes unacceptable permeability or pharmacokinetic limitations, this compound serves as a structurally distinct, non-acidic indole-3-glyoxylamide template. Its 5-oxopyrrolidin-3-yl linker and 3-fluorophenyl group offer SAR vectors absent from the Eli Lilly clinical series, enabling exploration of whether alternative binding interactions can compensate for the loss of the acidic indole substituent while restoring membrane permeability [1].

Benzodiazepine Receptor Subtype Selectivity Probe with Conformationally Restricted Linker

For academic or industrial groups studying GABAA receptor subtype pharmacology, this compound's partially constrained 5-oxopyrrolidin-3-yl linker differentiates it from the fully flexible N-benzyl and N-alkyl indole-3-glyoxylamide series described by Primofiore et al. (2007) [2]. It enables investigation of whether pre-organizing the N-substituent alters α1/α2/α5 selectivity or binding thermodynamics compared to flexible analogs, addressing a key question in BzR ligand design.

Scaffold-Hopping Starting Point for Pain and Depression Programs Based on 3-Pyrrolidine-Indole Patent Precedent

The compound provides a direct entry into the 3-pyrrolidine-indole chemical space claimed in US7368470B2 for pain and depression indications [3], while incorporating a glyoxylamide bridge that is structurally differentiated from the patent's exemplified compounds. This offers an attractive scaffold-hopping strategy: maintaining the pharmacologically validated 3-pyrrolidine-indole core while introducing the glyoxylamide functionality to generate novel IP and potentially distinct off-target profiles.

Physicochemical Comparator for CNS vs. Peripheral Exposure Studies in the Indole-3-glyoxylamide Class

With a predicted clogP of ~1.8–2.5 and tPSA of ~85–95 Ų, this compound occupies an intermediate physicochemical space between brain-penetrant BzR-targeted indole-3-glyoxylamides (lower tPSA, higher clogP) and peripherally restricted acidic sPLA2 inhibitors (higher tPSA, lower clogP) [1][4]. It is suitable as a comparator compound in studies designed to delineate the relationship between indole-3-glyoxylamide physicochemical properties and tissue distribution, particularly CNS penetration potential.

Quote Request

Request a Quote for N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.